8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, also known as 8-((2-hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione, is a purine derivative with the molecular formula C16H19N5O3 and a molecular weight of approximately 329.36 g/mol. This compound is primarily utilized in research settings due to its potential pharmacological properties. Its purity is generally around 95%, making it suitable for various experimental applications.
This compound falls under the category of purine derivatives, which are essential components in biochemistry, particularly in nucleic acid structures and energy transfer molecules like adenosine triphosphate (ATP). It has been studied for its possible roles in modulating biological processes, particularly those related to inflammation and cellular signaling.
The synthesis of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can be approached through several methods. Common techniques include:
The molecular structure of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can be described using various representations:
InChI=1S/C16H19N5O3/c1-10-4-3-5-11(8-10)9-21-12-13(18-15(21)17-6-7-22)20(2)16(24)19-14(12)23/h3-5,8,22H,6-7,9H2,1-2H3,(H,17,18)(H,19,23,24)
CC1=CC(=CC=C1)CN2C3=C(N=C2NCCO)N(C(=O)NC3=O)C
These representations provide insight into the compound's connectivity and functional groups, which are crucial for understanding its reactivity and biological interactions.
The chemical reactivity of this compound is influenced by its functional groups. Key reactions include:
The mechanism of action for 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is primarily linked to its interaction with adenosine receptors. Research indicates that purine derivatives can act as agonists or antagonists at these receptors:
Relevant data regarding these properties can be found in chemical databases like PubChem.
8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: